Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate
Overview
Description
Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate is a chemical compound with the molecular formula C9H12O5 and a molecular weight of 200.19 g/mol . This compound is characterized by the presence of a pyran ring fused with an oxo group, making it a valuable intermediate in various chemical syntheses and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate typically involves the reaction of ethyl acetoacetate with 4-hydroxy-2H-pyran-3-one under acidic or basic conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity . Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate exerts its effects involves interactions with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways and cellular processes . Detailed studies on its binding affinity and interaction with target proteins are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Ethyl 2-oxo-2-(4-oxotetrahydropyran-3-yl)acetate: A closely related compound with similar structural features.
2-oxo-2H-pyrano[2,3-b]indolizine-3-carboxylates: These compounds share the pyran ring structure and exhibit unique photophysical properties.
Coumarin derivatives: These compounds also contain a pyran ring and are known for their biological activities.
Uniqueness: Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate is unique due to its specific structural configuration, which imparts distinct reactivity and functional properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields highlight its significance in scientific research and industrial applications .
Properties
IUPAC Name |
ethyl 2-oxo-2-(4-oxooxan-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O5/c1-2-14-9(12)8(11)6-5-13-4-3-7(6)10/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOCKDHJHSQMJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1COCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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